Bosentan

Vue d'ensemble

Description

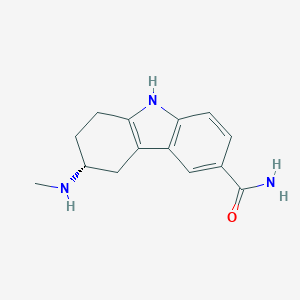

Le bosentan est un antagoniste dual des récepteurs de l’endotheline principalement utilisé dans le traitement de l’hypertension artérielle pulmonaire. Il agit en bloquant l’action de l’endotheline, un puissant vasoconstricteur, réduisant ainsi la pression artérielle dans les artères pulmonaires . Le this compound est commercialisé sous le nom de Tracleer et est disponible sous forme de comprimés pour administration orale .

Applications De Recherche Scientifique

Bosentan has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the behavior of endothelin receptor antagonists.

Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

Medicine: Extensively studied for its therapeutic potential in treating pulmonary arterial hypertension and other cardiovascular diseases

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mécanisme D'action

Le bosentan exerce ses effets en bloquant la liaison de l’endotheline à ses récepteurs, en particulier le récepteur A de l’endotheline et le récepteur B de l’endotheline. Cette inhibition empêche l’action vasoconstrictive de l’endotheline, ce qui conduit à une vasodilatation et à une réduction de la pression artérielle dans les artères pulmonaires . Les cibles moléculaires impliquées comprennent les récepteurs de l’endotheline situés sur les cellules musculaires lisses des vaisseaux sanguins .

Composés similaires :

Ambrisentan : Un autre antagoniste des récepteurs de l’endotheline utilisé pour l’hypertension artérielle pulmonaire.

Unicité du this compound : Le this compound est unique en raison de son action antagoniste double sur les récepteurs A et B de l’endotheline, ce qui offre un effet thérapeutique plus large que les antagonistes sélectifs .

Analyse Biochimique

Biochemical Properties

Bosentan is a specific and competitive antagonist at endothelin receptor types ET A and ET B . It blocks the binding of endothelin to its receptors, thereby negating endothelin’s deleterious effects . This compound is metabolized in the liver by the cytochrome P450 enzymes CYP2C9 and CYP3A4, producing three metabolites .

Cellular Effects

This compound is used to treat pulmonary hypertension by blocking the action of endothelin molecules that would otherwise promote narrowing of the blood vessels and lead to high blood pressure . It has also been shown to exert cardioprotective effects during myocardial ischemia-reperfusion injury in experimental rats .

Molecular Mechanism

This compound works by blocking the action of endothelin molecules, which would otherwise promote narrowing of the blood vessels and lead to high blood pressure . It is a specific and competitive antagonist at endothelin receptor types ET A and ET B .

Temporal Effects in Laboratory Settings

Long-term administration of this compound has been shown to improve clinical status in most patients, with a 92% estimate for survival at 48 weeks in one study . Steady-state concentrations are achieved within 3–5 days after multiple-dose administration .

Dosage Effects in Animal Models

In both healthy albino rats and diabetic rats, a single dose of this compound did not affect blood glucose levels . This suggests that this compound has no hypoglycemic effect, implying that the drug-drug interaction with teneligliptin is of the pharmacokinetic kind .

Metabolic Pathways

This compound is mainly eliminated from the body by hepatic metabolism and subsequent biliary excretion of the metabolites . Three metabolites have been identified, formed by cytochrome P450 (CYP) 2C9 and 3A4 .

Transport and Distribution

This compound is approximately 98% bound to albumin, and during multiple-dose administration, it has a volume of distribution of 30L and a clearance of 17 L/h .

Subcellular Localization

Given its mechanism of action, it is likely that this compound interacts with endothelin receptors on the cell membrane to exert its effects .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du bosentan implique la réaction du 4-tert-butyl-N-(6-(2-hydroxyethoxy)-5-(2-méthoxyphénoxy)-2-(pyrimidin-2-yl)pyrimidin-4-yl)benzènesulfonamide avec des réactifs appropriés dans des conditions contrôlées . Le processus comprend généralement des étapes telles que la protection et la déprotection des groupes fonctionnels, les réactions de couplage et les étapes de purification pour obtenir le produit final.

Méthodes de production industrielle : Dans les milieux industriels, le this compound est produit en utilisant un processus de synthèse en plusieurs étapes qui garantit une pureté et un rendement élevés. Le processus implique l’utilisation de techniques avancées telles que la chromatographie liquide haute performance (CLHP) pour la purification et le contrôle qualité .

Analyse Des Réactions Chimiques

Types de réactions : Le bosentan subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former des sulfoxydes et des sulfones.

Réduction : Les réactions de réduction peuvent convertir le this compound en ses dérivés aminés correspondants.

Substitution : Le this compound peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe sulfonamide.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et les peracides.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les amines et les thiols sont utilisés dans des conditions basiques.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones, les dérivés aminés et les sulfonamides substitués .

4. Applications de la recherche scientifique

Le this compound a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier le comportement des antagonistes des récepteurs de l’endotheline.

Biologie : Etudié pour ses effets sur les voies de signalisation cellulaire et les interactions des récepteurs.

Médecine : Etudié de manière approfondie pour son potentiel thérapeutique dans le traitement de l’hypertension artérielle pulmonaire et d’autres maladies cardiovasculaires

Comparaison Avec Des Composés Similaires

Ambrisentan: Another endothelin receptor antagonist used for pulmonary arterial hypertension.

Macitentan: A dual endothelin receptor antagonist with improved efficacy and safety profile compared to bosentan.

Uniqueness of this compound: this compound is unique due to its dual antagonistic action on both endothelin receptor A and endothelin receptor B, providing a broader therapeutic effect compared to selective antagonists .

Propriétés

IUPAC Name |

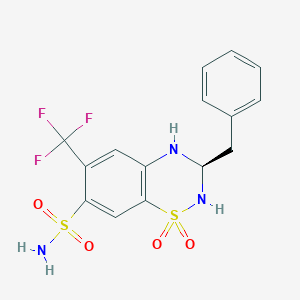

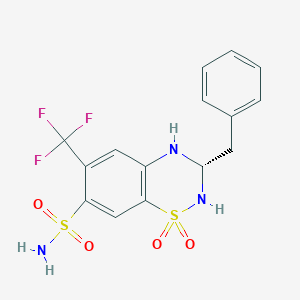

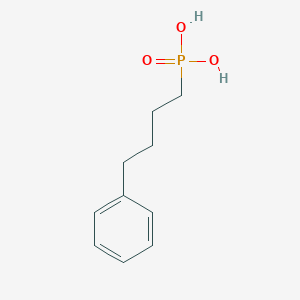

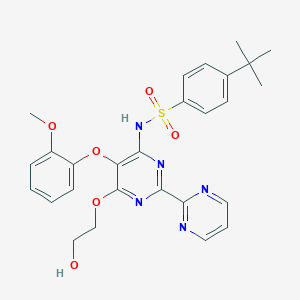

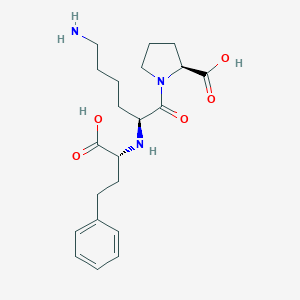

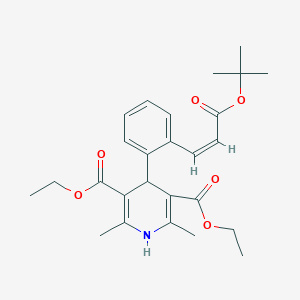

4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O6S/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24/h5-15,33H,16-17H2,1-4H3,(H,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPICJJJRGTNOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046627 | |

| Record name | Bosentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

551.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bosentan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014699 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Poorly soluble in water (1.0 mg/100 ml) and in aqueous solutions at low pH (0.1 mg/100 ml at pH 1.1 and 4.0; 0.2 mg/100 ml at pH 5.0). Solubility increases at higher pH values (43 mg/100 ml at pH 7.5)., 9.04e-03 g/L | |

| Record name | Bosentan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00559 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bosentan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014699 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Endothelin-1 (ET-1) is a neurohormone, the effects of which are mediated by binding to ETA and ETB receptors in the endothelium and vascular smooth muscle. It displays a slightly higher affinity towards ETA receptors than ETB receptors. ET-1 concentrations are elevated in plasma and lung tissue of patients with pulmonary arterial hypertension, suggesting a pathogenic role for ET-1 in this disease. Bosentan is a specific and competitive antagonist at endothelin receptor types ETA and ETB. | |

| Record name | Bosentan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00559 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

147536-97-8 | |

| Record name | Bosentan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147536-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bosentan [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147536978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bosentan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00559 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bosentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-3-Methyl-2-[pentanoyl-[[2'-(1H-tetrazol-5-yl)phenyl]phenyl]-4-ylmethyl]amino]butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BOSENTAN ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUL93R30K2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bosentan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014699 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile](/img/structure/B193149.png)